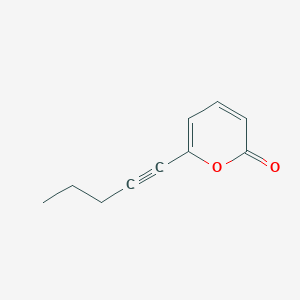
6-(Pent-1-yn-1-yl)-2h-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pent-1-yn-1-yl)-2H-pyran-2-one is an organic compound that belongs to the class of pyranones. Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis. This compound features a pyranone ring substituted with a pent-1-yn-1-yl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pent-1-yn-1-yl)-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of n-(prop-2-yn-1-yl)- and n-(penta-2,4-diyn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction proceeds under mild conditions and yields the desired pyranone derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclocondensation reactions. These reactions are optimized for high yield and purity, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Pent-1-yn-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the pent-1-yn-1-yl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Halogenation reagents such as bromine (Br₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alkenes and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
6-(Pent-1-yn-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Pent-1-yn-1-yl)-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit collagenase, an enzyme involved in tissue remodeling . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(Pent-1-yn-1-yl)pyridine: Shares the pent-1-yn-1-yl group but has a pyridine ring instead of a pyranone ring.
1-(Pent-1-yn-1-yl)pyrene: Contains a pyrene ring with a pent-1-yn-1-yl substituent.
Uniqueness
6-(Pent-1-yn-1-yl)-2H-pyran-2-one is unique due to its combination of the pyranone ring and the pent-1-yn-1-yl group. This structural feature imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.
Properties
CAS No. |
24203-77-8 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
6-pent-1-ynylpyran-2-one |
InChI |
InChI=1S/C10H10O2/c1-2-3-4-6-9-7-5-8-10(11)12-9/h5,7-8H,2-3H2,1H3 |
InChI Key |
ZBBAEBMUNLYVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


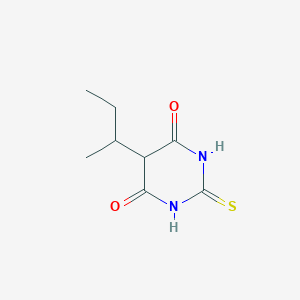
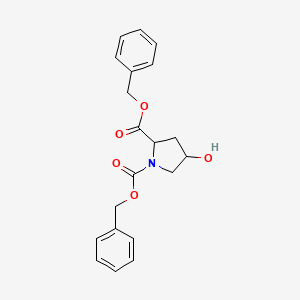
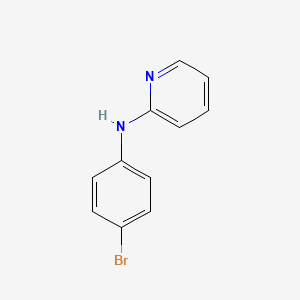
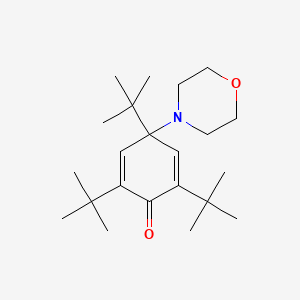
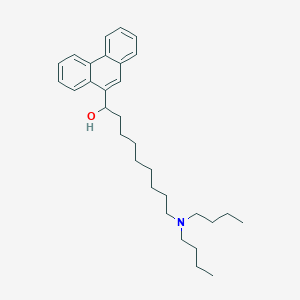
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14001612.png)
![2-[[6-(Hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]amino]cyclohexene-1-carbonitrile](/img/structure/B14001628.png)

![n-Methyl-n-{[(pentachlorophenyl)sulfanyl]methyl}aniline](/img/structure/B14001643.png)
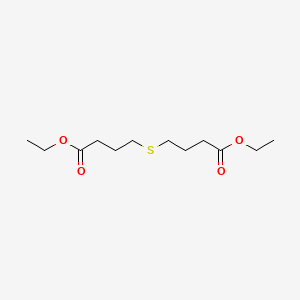
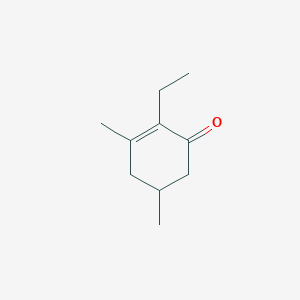
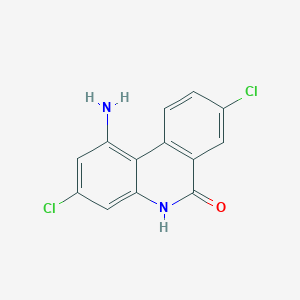
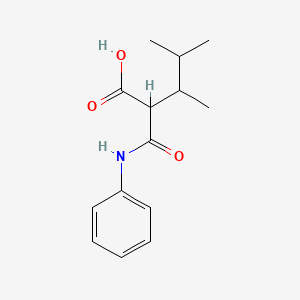
![(1-Chloro-3,3-dimethylcyclohexyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14001670.png)
